molecular formula C10H11ClFNO2 B3033647 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid CAS No. 1103976-76-6

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B3033647
CAS No.: 1103976-76-6
M. Wt: 231.65 g/mol
InChI Key: SZFVVORRSYZEMM-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid is a chiral α-amino acid derivative featuring a substituted phenyl ring and a dimethylamino group, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound is readily available as a stable hydrochloride salt (CAS 1334145-93-5) with a molecular weight of 268.11 g/mol and the molecular formula C 10 H 12 Cl 2 FNO 2 . This substance is typically supplied as a powder and should be stored at room temperature . Researchers utilize this compound and its analogs as key intermediates in the design and development of novel pharmaceutical candidates, leveraging its structure to explore structure-activity relationships . The presence of both halogen substituents on the aromatic ring and the dimethylamino group offers multiple sites for further chemical modification, facilitating the creation of diverse compound libraries for biological screening. As with all our fine chemicals, this product is offered in various purities, including 99%, 99.9%, 99.99%, and higher, to meet specific research requirements, and is available in bulk quantities from palletized pails to full container loads . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVVORRSYZEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212134
Record name 2-Chloro-α-(dimethylamino)-6-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103976-76-6
Record name 2-Chloro-α-(dimethylamino)-6-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103976-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-(dimethylamino)-6-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzene and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Phenylacetic Acids
  • 2-(2,6-Dichlorophenyl)acetic Acid

    • Structure : Dichloro substituents at positions 2 and 4.
    • Key Differences : Replaces fluorine with chlorine, increasing lipophilicity (logP) but reducing electronegativity.
    • Impact : Higher steric bulk and lipophilicity may enhance membrane permeability but reduce solubility compared to the chloro-fluoro derivative .
  • 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid

    • Structure : Additional methoxy group at position 3.
    • Key Differences : Methoxy is electron-donating, altering electronic effects on the acetic acid moiety.
    • Impact : Reduced acidity of the carboxylic acid group compared to the target compound; molecular weight = 218.61 g/mol .
Amino Acid Derivatives
  • 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride Structure: Amino group instead of dimethylamino; difluoro substitution. Key Differences: Primary amine increases polarity but reduces steric bulk. Impact: Hydrochloride salt improves water solubility; molecular weight = 223.6 g/mol .
  • (Dimethylamino)(3-methylphenyl)acetic Acid Hydrochloride Structure: Methyl substituent at position 3 instead of halogens. Key Differences: Non-halogenated aromatic ring with lower electronegativity. Impact: Reduced acidity (pKa) of the acetic acid group; molecular formula = C11H16ClNO2 .
Heterocyclic Derivatives
  • 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic Acid Hydrochloride Structure: Bromothiophene ring replaces phenyl. Key Differences: Sulfur-containing heterocycle alters electronic properties.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa* (Carboxylic Acid) logP*
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid C10H10ClFNO2 229.64 2-Cl, 6-F, dimethylamino ~3.5–4.0 ~1.8
2-(2,6-Dichlorophenyl)acetic Acid C8H6Cl2O2 205.04 2-Cl, 6-Cl ~2.8–3.2 ~2.5
2-Amino-2-(2,6-difluorophenyl)acetic Acid HCl C8H8ClF2NO2 223.6 2-F, 6-F, amino ~4.2–4.6 ~1.2
(Dimethylamino)(3-methylphenyl)acetic Acid HCl C11H16ClNO2 229.7 3-CH3, dimethylamino ~4.5–5.0 ~1.5

*Estimated values based on structural analogs.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis starting from 2-chloro-6-fluorophenylacetic acid (CAS 37777-76-7) can be employed. The dimethylamino group can be introduced via nucleophilic substitution or reductive amination. For example, using 2-chloro-6-fluorophenylacetic acid as a precursor, the α-carbon can be functionalized with dimethylamine under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions. Purification via reverse-phase chromatography (as demonstrated for structurally related compounds in ) ensures high yield and purity. Optimization should focus on solvent polarity (e.g., THF or DMF) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electron ionization MS (EI-MS) provides molecular weight confirmation (e.g., NIST data for 2-chloro-6-fluorophenylacetic acid, m/z 188.583) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% (as per pharmaceutical impurity standards in ).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm and aromatic protons from the chloro-fluorophenyl group) .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling can predict shelf life. Use HPLC to monitor degradation products (e.g., hydrolysis of the dimethylamino group). Buffer solutions (pH 1–9) assess pH sensitivity. Storage at −20°C in amber vials is recommended to prevent photodegradation, as suggested by limited shelf-life data in .

Advanced Research Questions

Q. How do electronic effects of the chloro-fluoro substitution influence reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups on the phenyl ring reduce electron density at the α-carbon, enhancing its electrophilicity. This facilitates nucleophilic attack (e.g., by dimethylamine) but may require activation via deprotonation (using bases like NaH). Computational studies (DFT calculations) can quantify charge distribution, while Hammett σ constants predict substituent effects. Comparative studies with non-halogenated analogs (e.g., phenylacetic acid derivatives) validate these effects .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using reference compounds (e.g., Lumiracoxib in ) and validate via dose-response curves. Meta-analysis of datasets (e.g., IC₅₀ values for COX-2 inhibition) can identify outliers. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational modeling predict interactions with enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to targets like cyclooxygenase (COX). Use crystal structures (PDB IDs: 3LN1 for COX-2) to simulate ligand-receptor interactions. Pharmacophore mapping identifies critical features (e.g., hydrogen bonding with the dimethylamino group). Free energy perturbation (FEP) calculations refine binding affinity predictions, as demonstrated for related imidazo[4,5-b]pyridine derivatives in .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing chloro with bromo or modifying the dimethylamino group). Challenges include:
  • Synthetic accessibility : Bulky groups may hinder reaction yields (e.g., steric effects in ).
  • Biological selectivity : Fluorine’s electronegativity () may enhance target affinity but reduce solubility.
  • Data interpretation : Multivariate analysis (e.g., PCA) disentangles overlapping effects of substituents on activity .

Tables for Key Data

Table 1: Analytical Parameters for Characterization

TechniqueParametersReference
EI-MSm/z 188.583 (C₈H₆ClFO₂)
¹H NMR (DMSO-d₆)δ 2.2–2.5 (dimethylamino), δ 7.1–7.4 (Ar-H)
HPLCRetention time: 8.2 min (C18, 70:30 MeCN:H₂O)

Table 2: Stability Study Design

ConditionParametersOutcome Metric
40°C/75% RHSampling at 0, 1, 3, 6 months% Degradation
pH 1–9 buffers25°C, 24-hour incubationStability profile

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid
Reactant of Route 2
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Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid

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